

# Asengeprast's Safety Profile: A Comparative Analysis with Established Anti-Fibrotic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Asengeprast |           |
| Cat. No.:            | B1674166    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-fibrotic treatment is continually evolving, with novel therapies emerging that promise improved efficacy and safety. **Asengeprast** (formerly FT011), a first-in-class, orally administered small molecule inhibitor of the G-protein coupled receptor 68 (GPR68), is a promising new agent in development for systemic sclerosis (SSc).[1][2] This guide provides a comparative analysis of the safety profile of **Asengeprast** with two established anti-fibrotic drugs, nintedanib and pirfenidone, based on available clinical trial data.

## **Executive Summary**

Asengeprast has demonstrated a favorable safety profile in its early-stage clinical development for systemic sclerosis. Data from the Phase 2a clinical trial (NCT04647890) indicate that the drug is safe and well-tolerated.[3] Notably, the study reported no significant differences in the rates of adverse events between the Asengeprast and placebo treatment arms.[3] Furthermore, no serious adverse events or discontinuations due to adverse events were observed in patients receiving Asengeprast.[3] An open-label extension of this study has suggested that the favorable safety profile is maintained for up to 19 months of treatment.[3]

In contrast, the approved anti-fibrotic agents, nintedanib and pirfenidone, are associated with a range of adverse events that often require patient management, dose adjustments, or in some cases, treatment discontinuation. The most common side effects of nintedanib are



gastrointestinal, with diarrhea being particularly prevalent. Pirfenidone is frequently associated with gastrointestinal and skin-related issues, including nausea and photosensitivity.

# **Comparative Safety Profile**

While detailed quantitative adverse event data from the **Asengeprast** Phase 2a trial are not yet publicly available in a granular format, the overall findings suggest a potentially more tolerable safety profile compared to current standards of care. The table below summarizes the reported adverse events for nintedanib and pirfenidone from key clinical trials.



| Adverse Event                     | Nintedanib (INPULSIS<br>Trials - IPF) | Pirfenidone (ASCEND & CAPACITY Trials - IPF) |
|-----------------------------------|---------------------------------------|----------------------------------------------|
| Gastrointestinal                  |                                       |                                              |
| Diarrhea                          | 62%                                   | 26%                                          |
| Nausea                            | 24%                                   | 36%                                          |
| Vomiting                          | 12%                                   | 13%                                          |
| Abdominal Pain                    | 15%                                   | 24%                                          |
| Decreased Appetite                | 10%                                   | 21%                                          |
| Dyspepsia                         | Not Reported                          | 19%                                          |
| GERD                              | Not Reported                          | 11%                                          |
| Hepatobiliary                     |                                       |                                              |
| Elevated Liver Enzymes            | 14%                                   | 3.7% (ALT/AST ≥3x ULN)                       |
| Skin & Subcutaneous Tissue        |                                       |                                              |
| Rash                              | Not a prominent feature               | 30%                                          |
| Photosensitivity Reaction         | Not a prominent feature               | 9%                                           |
| Respiratory                       |                                       |                                              |
| Upper Respiratory Tract Infection | Not Reported                          | 27%                                          |
| General                           |                                       |                                              |
| Fatigue                           | 11%                                   | 26%                                          |
| Headache                          | 8%                                    | 22%                                          |
| Dizziness                         | Not Reported                          | 18%                                          |
| Weight Decreased                  | Not Reported                          | 10%                                          |
| Discontinuation due to AEs        | 16% (in SSc-ILD trial)                | 14.6%                                        |



Note: Data for nintedanib is primarily from the INPULSIS trials in Idiopathic Pulmonary Fibrosis (IPF). Data for pirfenidone is from a pooled analysis of the ASCEND and CAPACITY trials in IPF.[1] The discontinuation rate for nintedanib is from the SENSCIS trial in SSc-ILD. **Asengeprast** data from the Phase 2a trial reported no serious adverse events and no discontinuations due to adverse events.

# **Signaling Pathways and Experimental Workflow**

The distinct mechanisms of action of these three anti-fibrotic agents likely contribute to their differing safety profiles. **Asengeprast** targets GPR68, a proton-sensing receptor implicated in fibrosis, and also exhibits inhibitory effects on transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF) pathways. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors, including PDGF, fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) receptors. Pirfenidone's exact mechanism is not fully elucidated but is believed to have anti-inflammatory and anti-fibrotic effects through the downregulation of pro-fibrotic cytokines like TGF-β.

Below are diagrams illustrating the targeted signaling pathway for **Asengeprast** and a typical workflow for clinical trial safety assessment.



Click to download full resolution via product page

**Asengeprast**'s inhibitory action on the GPR68 signaling pathway.





Click to download full resolution via product page

Generalized workflow for safety assessment in clinical trials.

## **Experimental Protocols**

The safety data for nintedanib and pirfenidone are derived from large, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials. The general methodology for safety assessment in these trials involves:

 Patient Population: Enrollment of patients with a confirmed diagnosis of the target fibrotic disease (e.g., Idiopathic Pulmonary Fibrosis or Systemic Sclerosis-associated Interstitial Lung Disease). Key exclusion criteria typically include significant liver or kidney impairment and pregnancy.



- Treatment Allocation: Patients are randomly assigned to receive either the active drug at a specified dose or a matching placebo.
- Data Collection: Throughout the trial, safety and tolerability are rigorously monitored. This
  includes:
  - Systematic recording of all adverse events (AEs), coded using standardized terminology (e.g., MedDRA). The severity and suspected relationship to the study drug are also documented.
  - Regular laboratory testing, including liver function tests (ALT, AST, bilirubin), complete blood counts, and renal function tests.
  - Monitoring of vital signs and electrocardiograms (ECGs).
- Statistical Analysis: The incidence of AEs is compared between the active treatment and placebo groups. Statistical tests are used to determine if there is a significant difference in the frequency of specific AEs.

For **Asengeprast**, the Phase 2a trial (NCT04647890) was a multi-center, randomized, double-blind, placebo-controlled study in patients with diffuse cutaneous SSc. The study evaluated two oral doses of **Asengeprast** (200 mg and 400 mg) once daily for 12 weeks, in addition to standard of care.[3] The safety profile was a key component of the study's endpoints, and as reported, showed no significant safety signals.[3]

### Conclusion

Based on the currently available data, **Asengeprast** appears to have a highly favorable safety and tolerability profile, particularly when compared to the established anti-fibrotic agents nintedanib and pirfenidone. The absence of serious adverse events and treatment discontinuations due to side effects in its Phase 2a trial is a promising indicator for its future development. However, it is important to note that these findings are from a relatively small and short-term study. Larger, long-term Phase III trials will be necessary to fully characterize the safety profile of **Asengeprast** and confirm these early encouraging results. For researchers and drug development professionals, the distinct mechanism of action and favorable early safety data for **Asengeprast** warrant continued investigation as a potentially significant advancement in the treatment of fibrotic diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of FT011 as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
- 2. Certa Therapeutics' FT011 Granted US FDA Orphan Drug Designation for the Treatment of Systemic Sclerosis Certa Therapeutics [certatherapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Asengeprast's Safety Profile: A Comparative Analysis with Established Anti-Fibrotic Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674166#a-comparative-analysis-of-asengeprast-s-safety-profile-with-other-anti-fibrotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com